Paclitaxel

Description

Properties

IUPAC Name |

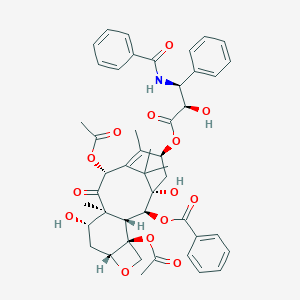

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023413 | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Insoluble in water, 5.56e-03 g/L | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder, Needles from aqueous methanol | |

CAS No. |

33069-62-4, 92950-39-5 | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33069-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paclitaxel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033069624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | paclitaxel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P88XT4IS4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-O-acetylpaclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPC5TL76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C | |

| Record name | TAXOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paclitaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAXOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paclitaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paclitaxel's intricate Dance with Microtubules: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Paclitaxel, a cornerstone of chemotherapy, exerts its potent anti-cancer effects by targeting the fundamental building blocks of the cellular skeleton: microtubules. This in-depth technical guide delves into the core mechanism of this compound's action on microtubule dynamics, providing a comprehensive resource for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex cellular processes, this guide aims to foster a deeper understanding of this critical anti-neoplastic agent.

The Core Mechanism: Stabilization of Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability. This dynamism is essential for various cellular functions, most critically for the formation and function of the mitotic spindle during cell division.[1]

This compound's primary mechanism of action is the suppression of microtubule dynamics. It binds to the β-tubulin subunit within the microtubule polymer, specifically on the inside of the microtubule lumen.[2][3] This binding event has profound consequences for the microtubule's stability and function:

-

Promotion of Polymerization: this compound effectively lowers the critical concentration of tubulin required for assembly, thereby promoting the formation of microtubules.[4]

-

Inhibition of Depolymerization: Once bound, this compound stabilizes the microtubule lattice, making it resistant to depolymerization induced by factors such as cold temperature, calcium ions, or dilution.[2] This leads to the formation of abnormally stable and non-functional microtubule bundles within the cell.

-

Suppression of Dynamic Instability: this compound significantly dampens the dynamic instability of microtubules. It reduces the rates of both growing and shortening and decreases the frequency of transitions between these states (catastrophe and rescue). This "kinetic stabilization" ultimately arrests cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form or function correctly, leading to apoptotic cell death.

Quantitative Insights into this compound's Effects

The interaction of this compound with microtubules has been quantified through various in vitro and in-cell assays. The following tables summarize key data on its binding affinity and its impact on microtubule dynamic instability.

Table 1: this compound Binding Affinity

| Parameter | Value | Cell/System | Reference |

| Cellular Ki | 22 nM | HeLa Cells | |

| Biochemical Kd | 15 nM | Cross-linked microtubules | |

| Biochemical Ki | 19 nM, 31 nM | Cross-linked microtubules | |

| Biochemical Kd | 50 nM, 70 ± 0.6 nM | Cross-linked microtubules | |

| Apparent Association Constant (Ka) | 1.2 x 107 M-1 | GMPcPP-stabilized microtubules |

Table 2: Effects of this compound on Microtubule Dynamic Instability in Living Cells

| Cell Line | This compound Concentration | Effect on Shortening Rate | Effect on Growing Rate | Effect on Dynamicity | Reference |

| Caov-3 | 30 nM | 32% inhibition | 24% inhibition | 31% reduction | |

| A-498 | 100 nM | 26% inhibition | 18% inhibition | 63% reduction |

Experimental Protocols for Studying this compound's Mechanism

Understanding the intricate details of this compound's action requires robust experimental methodologies. The following sections provide detailed protocols for key experiments used to investigate its effects on microtubule dynamics and cellular consequences.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Methodology:

-

Preparation of Tubulin Solution: Reconstitute purified tubulin (e.g., porcine brain tubulin) to a final concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Addition of GTP and Reporter: Supplement the tubulin solution with 1 mM GTP to initiate polymerization and a fluorescent reporter (e.g., DAPI) to monitor the process. Glycerol (10-15%) can be included to enhance polymerization.

-

Incubation with this compound: Add varying concentrations of this compound (or other test compounds) to the tubulin solution in a pre-warmed 96-well plate. Include appropriate controls (e.g., DMSO as a negative control, and known stabilizers/destabilizers as positive controls).

-

Monitoring Polymerization: Immediately begin monitoring the fluorescence at 37°C using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI). Readings are typically taken every minute for 60 minutes.

-

Data Analysis: The increase in fluorescence over time corresponds to the extent of tubulin polymerization. The area under the curve (AUC) can be calculated to quantify the total amount of polymer formed.

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing changes in organization and bundling upon this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) onto glass coverslips in a culture dish. Once attached, treat the cells with the desired concentration of this compound for a specified duration (e.g., 2-24 hours).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% formaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilization: After washing with PBS, permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS or a commercial permeabilization buffer) for 20 minutes to allow antibody access to intracellular structures.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye like DAPI. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Workflow for immunofluorescence staining of microtubules.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of the G2/M arrest induced by this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells in appropriate medium and treat with this compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A to degrade RNA and ensure specific DNA staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

-

Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). An accumulation of cells in the G2/M peak indicates a this compound-induced cell cycle arrest.

Workflow for cell cycle analysis using flow cytometry.

Signaling Pathways Triggered by this compound-Induced Microtubule Disruption

The mitotic arrest caused by this compound is a critical stress signal that activates downstream signaling pathways, ultimately leading to apoptosis. Several key pathways have been implicated in this process.

One prominent pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade. This compound treatment can lead to the activation of Transforming growth factor-beta-activated kinase 1 (TAK1), which in turn phosphorylates and activates JNK. Activated JNK can then modulate the activity of Bcl-2 family proteins, promoting apoptosis.

Another important pathway affected by this compound is the PI3K/Akt signaling pathway, which is a crucial survival pathway for many cancer cells. This compound has been shown to suppress this pathway, further tipping the balance towards apoptosis.

Simplified signaling pathways leading to apoptosis upon this compound treatment.

Conclusion

This compound's mechanism of action is a testament to the power of targeting fundamental cellular processes for therapeutic gain. By stabilizing microtubules and suppressing their dynamics, this compound effectively halts cell division in rapidly proliferating cancer cells, leading to their demise. A thorough understanding of its quantitative effects, the experimental methods to study them, and the downstream signaling consequences is paramount for the continued development of microtubule-targeting agents and for optimizing their clinical use. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of cancer therapy.

References

An In-depth Technical Guide to Paclitaxel's Binding Site on β-Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the potent anticancer agent paclitaxel and its target, the β-tubulin subunit of microtubules. Understanding this interaction at a molecular level is crucial for the rational design of new, more effective taxane-based drugs with improved pharmacological properties.

Introduction: The Mechanism of this compound

This compound (Taxol™) is a highly effective chemotherapeutic agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[1][3] Microtubules are polymers composed of α- and β-tubulin heterodimers.[3] this compound exerts its cytotoxic effects by binding specifically to the β-tubulin subunit within the assembled microtubule, stabilizing the polymer and preventing its depolymerization. This stabilization leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, induction of apoptosis (programmed cell death).

The this compound Binding Pocket on β-Tubulin

The binding site for this compound is a deep, hydrophobic pocket located on the luminal (inner) surface of the β-tubulin subunit within the microtubule. The binding of this compound is stoichiometric, with one molecule of the drug binding per α,β-tubulin heterodimer. The interaction is complex, involving multiple points of contact between the drug and various amino acid residues that constitute the pocket.

Structural studies, primarily through electron crystallography, cryo-electron microscopy (cryo-EM), and molecular modeling, have identified key amino acid residues that line this pocket and interact directly with the this compound molecule. These residues are located in several secondary structural elements of β-tubulin, including helices H1, H6, H7, and the M-loop (the loop between helices H11 and H12), which becomes ordered upon this compound binding.

Key Interacting Amino Acid Residues:

The binding pocket is formed by a constellation of residues that interact with different moieties of the this compound molecule—the tetracyclic baccatin core and the C-13 ester side chain.

-

N-terminal Region (Helix H1): Residues in this region, such as Val23 and Asp26 , are in close proximity to the 3'-benzamido phenyl group of the this compound side chain. The 2'-hydroxyl group of the side chain, which is critical for activity, can form a hydrogen bond with the side chain of Asp26 . Mutations in this region, such as Asp26Glu, have been linked to this compound resistance.

-

Helix H7 and Surrounding Loops: This region forms a significant part of the binding pocket. Residues like Leu217 , Leu219 , Asp226 , and His229 create a hydrophobic subsite that accommodates the C-2 benzoyl group of the baccatin core.

-

M-Loop (Residues ~270-282): The M-loop is a flexible region that becomes structured upon this compound binding, forming a "lid" over the pocket. This conformational change is thought to be a key element of microtubule stabilization. Key residues in this area include Thr276 , Ser277 , Arg278 , and Phe270 . The phenyl ring of Phe270 is in van der Waals contact with the baccatin core.

-

Other Important Residues: Arg369 has been noted for its contact with the 2'-OH group of this compound.

The conformation of bound this compound is often described as a "T-shape" or "butterfly" conformation, which is the unique solution that fits the electron crystallographic density and rationalizes a wide range of structure-activity relationship data.

Quantitative Binding Data

The affinity of this compound and its analogs for the tubulin binding site has been quantified using various biochemical and cell-based assays. These values are critical for understanding structure-activity relationships and for the development of new compounds.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Competitive Binding (Living HeLa Cells) | Ki | 22 ± 2 nM | |

| Docetaxel | Competitive Binding (Living HeLa Cells) | Ki | 16 nM | |

| Cabazitaxel | Competitive Binding (Living HeLa Cells) | Ki | 6 nM | |

| Ixabepilone | Competitive Binding (Living HeLa Cells) | Ki | 10 nM | |

| Baccatin III | Competitive Binding (Living HeLa Cells) | Ki | 17 ± 3 µM | |

| 2'-deoxy-Paclitaxel | Competitive Binding (Stabilized MTs) | Affinity | >100-fold less than this compound | |

| This compound | Equilibrium Saturation (Living HeLa Cells) | Kd | 1.7 µM (for fluorescent probe) |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate tighter binding. The values can vary depending on the specific experimental conditions, such as the use of purified tubulin, stabilized microtubules, or whole cells.

Experimental Protocols for Binding Site Characterization

The precise location and nature of the this compound binding site have been elucidated through a combination of sophisticated experimental techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution, three-dimensional maps of the tubulin dimer and microtubule polymer, allowing for the direct visualization of the this compound binding pocket.

-

Methodology (General Protocol):

-

Protein Preparation: Purification of α,β-tubulin heterodimers.

-

Complex Formation: Incubation of tubulin with this compound (or an analog) to form a stable complex. For crystallography, tubulin sheets are often induced with zinc. For cryo-EM, microtubules are polymerized in the presence of the drug.

-

Crystallization/Vitrification: For X-ray crystallography, the tubulin-paclitaxel complex is crystallized. For cryo-EM, the microtubule solution is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam to generate diffraction patterns. Vitrified samples are imaged in a transmission electron microscope to collect thousands of 2D projection images.

-

Structure Determination: The diffraction data or 2D images are computationally processed to reconstruct a 3D electron density map. An atomic model of the protein-ligand complex is then built into this map and refined.

-

Photoaffinity Labeling

This biochemical technique uses a photoreactive analog of this compound to covalently attach to the amino acid residues within the binding site.

-

Methodology (General Protocol):

-

Probe Synthesis: A this compound analog is synthesized containing a photoreactive group (e.g., an azido group) and often a radioactive tag (e.g., ³H) for detection. Examples include [³H]2-(m-azidobenzoyl)taxol and [³H]3'-(p-azidobenzamido)taxol.

-

Binding: The photoaffinity probe is incubated with microtubules to allow for equilibrium binding to the this compound site.

-

Photolysis: The sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues.

-

Protein Digestion: The covalently labeled β-tubulin is isolated and digested into smaller peptide fragments using proteases (e.g., trypsin) or chemical cleavage (e.g., cyanogen bromide).

-

Peptide Identification: The labeled peptides are purified (e.g., by HPLC) and identified using techniques like Edman degradation or mass spectrometry to determine the exact amino acid sequences that were photolabeled. This directly identifies regions of the protein that form the binding pocket.

-

Site-Directed Mutagenesis

This molecular biology approach involves systematically changing specific amino acid residues in the β-tubulin protein to assess their individual contribution to this compound binding and activity.

-

Methodology (General Protocol):

-

System Selection: A model system is chosen, often Saccharomyces cerevisiae (yeast), because its endogenous tubulin does not naturally bind this compound.

-

Mutation Design: Based on sequence alignments with this compound-sensitive tubulin (e.g., mammalian) and structural models, specific amino acid residues in the yeast β-tubulin gene are identified for mutation.

-

Gene Mutagenesis: The β-tubulin gene is mutated to encode for the desired amino acid substitutions. For example, residues in yeast β-tubulin (A19, T23, G26, N227, Y270) were changed to their mammalian counterparts (K19, V23, D26, H227, F270) to confer this compound binding.

-

Expression and Analysis: The mutated gene is expressed in the host organism. The effect of the mutation is then assayed by measuring sensitivity to this compound (e.g., cell proliferation assays) or by purifying the mutant tubulin and measuring this compound binding or its effect on microtubule assembly in vitro.

-

Interpretation: A loss of this compound sensitivity or binding upon mutation indicates that the original amino acid is important for the drug-protein interaction.

-

NMR Spectroscopy

Solid-state NMR techniques, such as Rotational-Echo Double-Resonance (REDOR), can be used to measure specific distances between atoms within the bound this compound molecule, helping to define its bioactive conformation.

-

Methodology (General Protocol):

-

Isotope Labeling: this compound is synthesized with specific stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁹F) at defined positions.

-

Complex Formation: The labeled this compound is bound to microtubules.

-

NMR Data Acquisition: Solid-state REDOR NMR experiments are performed on the microtubule-paclitaxel complex. This technique measures the dipolar coupling between the specifically introduced isotopic labels.

-

Distance Calculation: The strength of the dipolar coupling is directly related to the distance between the labeled nuclei. By measuring these distances (e.g., between a ¹⁹F on the C-2 benzoyl group and a ¹³C in the side chain), specific intramolecular distances can be determined with high precision.

-

Conformational Modeling: The experimentally determined distances serve as constraints for molecular modeling to refine the three-dimensional structure of this compound when it is bound to its target.

-

Visualizations: Pathways and Workflows

Signaling and Mechanism of Action

Caption: this compound's mechanism from β-tubulin binding to apoptosis.

Experimental Workflow for Binding Site Identification

References

An In-depth Technical Guide to the Molecular and Chemical Characteristics of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and chemical characteristics of Paclitaxel, a cornerstone of chemotherapy. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Molecular and Physicochemical Properties

This compound is a complex diterpenoid compound first isolated from the bark of the Pacific yew tree, Taxus brevifolia. Its intricate structure is fundamental to its biological activity.

Table 1: Core Molecular and Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C47H51NO14 | [1] |

| Molecular Weight | 853.9 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 213-217 °C | [3] |

| pKa (Strongest Acidic) | 10.36 (Predicted) | |

| pKa (Strongest Basic) | -1 (Predicted) | |

| LogP | 3.0 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | Insoluble (approx. 4 mg/L) | 25 | |

| Ethanol | ~1.5 - 18 mg/mL | 25 | |

| DMSO | ~5 - 50 mg/mL | 25 | |

| Dimethylformamide (DMF) | ~5 mg/mL | 25 | |

| Acetonitrile | Soluble | Ambient | |

| Methanol | Soluble | Ambient | |

| Dichloromethane | Soluble | Ambient | |

| PEG 400 | High | Not Specified | |

| Triacetin | 116.5 ± 5.21 mg/mL | Not Specified |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantification of this compound in a pharmaceutical formulation.

-

Chromatographic System:

-

HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Column Temperature: 30°C.

-

Autosampler Temperature: 25°C.

-

-

Mobile Phase Preparation:

-

Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate in water. Adjust the pH to 4.5 with potassium hydroxide.

-

The mobile phase is a mixture of the buffer solution and acetonitrile in a 60:40 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.

-

-

Standard Solution Preparation:

-

Accurately weigh about 48 mg of this compound working standard into a 500 mL volumetric flask.

-

Add approximately 300 mL of diluent (Acetonitrile:Water, 20:80 v/v) and sonicate for 5 minutes to dissolve.

-

Cool to room temperature and dilute to volume with the diluent. This yields a standard stock solution.

-

-

Sample Solution Preparation (for Injection Formulation):

-

Pool the contents of five this compound injection ampoules into a 50 mL test tube.

-

Prepare a sample solution of appropriate concentration by diluting the pooled injection solution with the diluent.

-

-

Chromatographic Analysis:

-

Set the flow rate to 2.0 mL/min.

-

Set the UV detection wavelength to 230 nm.

-

Inject 20 µL of the standard and sample solutions.

-

The expected retention time for this compound is approximately 3.0 minutes.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

-

Workflow for this compound Analysis

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, this compound promotes their assembly and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

This compound-Induced Apoptotic Signaling Pathway

This compound-induced apoptosis is a complex process involving multiple signaling pathways. One of the key pathways involves the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This allows for the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.

Recent studies have identified Transforming growth factor-beta-activated kinase 1 (TAK1) as an upstream activator of the JNK pathway in response to this compound. The activation of JNK leads to the phosphorylation of Bcl-2, which inhibits its anti-apoptotic function. This, in turn, promotes the release of cytochrome c from the mitochondria, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

This guide provides a foundational understanding of the molecular and chemical properties of this compound. For further in-depth research, the provided references should be consulted.

References

Initial In Vitro Studies on the Cytotoxic Properties of Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol), a complex diterpenoid derived from the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy, exhibiting potent cytotoxic effects against a wide array of solid tumors.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules, disrupts the dynamic processes of cell division and ultimately triggers programmed cell death. This technical guide delves into the foundational in vitro studies that first elucidated this compound's cytotoxic properties, providing a detailed overview of its mechanism, the experimental protocols used for its characterization, and the key signaling pathways involved in its anticancer activity.

Mechanism of Action: Microtubule Stabilization

Unlike other anti-mitotic agents that cause microtubule depolymerization, such as colchicine and vinca alkaloids, this compound's primary cytotoxic mechanism is the enhancement of microtubule stability.[1][3][4] Initial in vitro experiments demonstrated that this compound binds to the β-tubulin subunit of microtubules. This binding event promotes the assembly of tubulin dimers into microtubules, lowers the critical concentration of tubulin required for polymerization, and stabilizes the resulting polymers against depolymerization from agents like cold or calcium.

This hyper-stabilization of microtubules has profound consequences for cellular function. The normal dynamic instability of microtubules—a constant process of polymerization and depolymerization—is essential for the formation and function of the mitotic spindle during cell division. By locking microtubules in a polymerized state, this compound disrupts these dynamics, leading to the formation of abnormal microtubule arrays and preventing the proper segregation of chromosomes. This interference with mitosis triggers a prolonged cell cycle arrest, primarily at the G2/M phase, which ultimately leads to apoptotic cell death.

Caption: Logical flow of this compound's primary mechanism of action.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound is typically quantified by its IC50 value, the concentration of the drug required to inhibit the growth of 50% of a cell population over a specific exposure time. Early in vitro studies established that this compound's potency is highly dependent on both concentration and the duration of exposure.

Table 1: this compound IC50 Values in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference(s) |

| Various | 8 Human Tumor Lines | 24 hours | 2.5 - 7.5 nM | |

| MCF-7 | Breast Cancer | Not Specified | 3.5 µM | |

| MDA-MB-231 | Breast Cancer | Not Specified | 0.3 µM | |

| BT-474 | Breast Cancer | Not Specified | 19 nM | |

| NSCLC | Non-Small Cell Lung | 24 hours | 9.4 µM | |

| NSCLC | Non-Small Cell Lung | 120 hours | 0.027 µM | |

| SCLC | Small Cell Lung | 24 hours | 25 µM | |

| SCLC | Small Cell Lung | 120 hours | 5.0 µM |

Note: IC50 values can vary significantly between studies due to differences in assay methods, cell culture conditions, and specific cell line characteristics.

A key finding from initial studies was that prolonging the exposure time to this compound dramatically increases its cytotoxicity, often by several orders of magnitude. For instance, in non-small cell lung cancer (NSCLC) cell lines, the median IC50 dropped from 9.4 µM at 24 hours to 0.027 µM at 120 hours. This suggests that sustained exposure is critical for the drug's therapeutic efficacy.

Key Experimental Protocols

The characterization of this compound's cytotoxic effects relies on a set of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Remove the treatment medium and add MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 1-4 hours at 37°C.

-

Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

Caption: A generalized workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells throughout the different phases of the cell cycle. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cell Culture & Treatment: Grow and treat cells with this compound as required.

-

Harvesting: Harvest approximately 1x10⁶ cells and wash them with Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.

-

Washing: Wash the fixed cells to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining buffer containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity to generate a DNA content histogram.

Caption: Workflow for cell cycle analysis using flow cytometry.

Signaling Pathways of this compound-Induced Apoptosis

Following mitotic arrest, this compound triggers apoptosis through a complex network of signaling pathways. The intrinsic (mitochondrial) pathway is a key component of this process. This compound treatment can lead to the production of Reactive Oxygen Species (ROS) and the modulation of key apoptosis-regulating proteins.

Several critical signaling cascades are implicated:

-

Bcl-2 Family Regulation: this compound induces the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it. This shifts the balance in favor of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK), are activated in response to the cellular stress induced by this compound. Activated JNK can further inhibit Bcl-2 and promote apoptosis.

-

PI3K/Akt Pathway Inhibition: this compound has been shown to suppress the pro-survival PI3K/Akt signaling pathway, further lowering the threshold for apoptosis induction.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3. Cleaved caspase-3 is responsible for the downstream events of apoptosis, including DNA fragmentation and cell death.

Caption: Key signaling events in this compound-induced apoptosis.

Conclusion

The initial in vitro studies on this compound were crucial in defining its novel mechanism of action and establishing its potent cytotoxic capabilities. By stabilizing microtubules, this compound induces a lethal mitotic arrest, culminating in apoptosis through the coordinated action of multiple signaling pathways. The foundational experimental protocols developed during this early research, such as MTT assays and flow cytometric cell cycle analysis, remain indispensable tools in oncology drug discovery and development. This guide provides a core understanding of these principles for researchers aiming to build upon this foundational knowledge.

References

The intricate Biosynthesis of Paclitaxel in the Pacific Yew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Its unique mechanism of action, which involves the stabilization of microtubules and arrest of cell division, has made it a cornerstone in the treatment of various cancers. The intricate biosynthetic pathway of this compound, involving a multitude of enzymatic steps and intermediates, has been the subject of intensive research for decades. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in its native producer, the Pacific yew, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes. Recent breakthroughs in genomics and synthetic biology have led to the near-complete elucidation of this complex pathway, opening new avenues for its sustainable production and the engineering of novel taxoid analogs.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of intricate cyclization, hydroxylation, acylation, and epoxidation reactions. The pathway can be broadly divided into three major stages: the formation of the taxane core, the oxygenation and acylation of the taxane skeleton to form baccatin III, and the attachment and modification of the C-13 side chain.

Stage 1: Formation of the Taxane Skeleton

The initial committed step in this compound biosynthesis is the cyclization of the linear GGPP molecule to form the tricyclic taxadiene skeleton. This reaction is catalyzed by taxadiene synthase (TS) , a key rate-limiting enzyme in the pathway.

Stage 2: Elaboration of the Taxane Core to Baccatin III

Following the formation of taxadiene, a series of cytochrome P450 monooxygenases (CYP450s) and acyltransferases meticulously decorate the taxane core. This stage involves numerous hydroxylation and acylation steps at various positions on the ring structure. Key enzymes in this stage include taxadiene 5α-hydroxylase (T5αH) , taxane 10β-hydroxylase (T10βH) , and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) . The culmination of this stage is the formation of baccatin III , a crucial intermediate that is a commercially valuable precursor for the semi-synthesis of this compound.

Stage 3: Attachment and Modification of the C-13 Side Chain

The final stage of this compound biosynthesis involves the attachment of a β-phenylalanoyl side chain to the C-13 hydroxyl group of baccatin III. This critical step is catalyzed by baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) . Subsequent modifications of this side chain, including hydroxylation and N-benzoylation, are carried out by other enzymes such as N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) to yield the final product, this compound.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

Understanding the quantitative aspects of the this compound pathway is crucial for metabolic engineering and optimizing production. The following tables summarize available data on enzyme kinetics and the concentration of key taxanes in Taxus species.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat | Source |

| Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate | - | - | "slow" | [1] |

| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | - | - | - | [2] |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | - | - | - | [3][4] |

| Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) | Baccatin III, β-phenylalanoyl-CoA | 2.4 ± 0.5, 4.9 ± 0.3 | - | - | [5] |

Table 2: Concentration of Key Taxanes in Taxus brevifolia

| Compound | Tissue | Concentration (µg/g dry weight) | Source |

| This compound | Bark | 200 - 600 | |

| This compound | Needles | Comparable to bark | |

| Baccatin III | Bark | - | |

| Baccatin III | Needles | Can reach levels equivalent to bark in summer | |

| 10-deacetylbaccatin III | Bark | 200 - 400 | |

| 10-deacetylbaccatin III | Needles | 4 (T. brevifolia) - 40 (T. baccata) |

Table 3: Taxane Production in Taxus Cell Cultures

| Species | Compound | Concentration | Source |

| Taxus baccata | This compound | 540 µg/L | |

| Taxus brevifolia | This compound | 20 µg/L | |

| Taxus baccata | 10-deacetylbaccatin III | 1 µg/L | |

| Taxus brevifolia | 10-deacetylbaccatin III | 110 µg/L | |

| Taxus globosa (elicited) | 10-deacetylbaccatin III | 1662 µg/g dry weight | |

| Taxus globosa (elicited) | This compound | 157 µg/g dry weight |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. This section provides protocols for key experiments used in the elucidation and engineering of the this compound biosynthetic pathway.

Protocol 1: Single-Nucleus RNA Sequencing (snRNA-seq) of Taxus Needles

This protocol is adapted from general plant nuclei isolation protocols for the specific application to Taxus tissues, which are rich in secondary metabolites that can interfere with downstream processes.

Objective: To isolate high-quality nuclei from Taxus needles for transcriptomic analysis to identify genes involved in this compound biosynthesis.

Materials:

-

Fresh or flash-frozen Taxus brevifolia needles

-

Honda buffer (2.5% Ficoll 400, 5% Dextran T40, 0.4 M sucrose, 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 10 mM β-mercaptoethanol, 0.5% Triton X-100, supplemented with 1x protease inhibitor cocktail and RNase inhibitors just before use)

-

Wash buffer (0.4 M sucrose, 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM β-mercaptoethanol, supplemented with RNase inhibitors)

-

DAPI stain

-

Flow cytometer

Procedure:

-

Homogenize 1-2 g of Taxus needles in 20 mL of ice-cold Honda buffer using a gentle mechanical homogenizer.

-

Filter the homogenate through a series of nylon filters (100 µm, 70 µm, and 40 µm) to remove large debris.

-

Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant and gently resuspend the pellet in 1 mL of ice-cold wash buffer.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Repeat the wash step two more times.

-

After the final wash, resuspend the nuclear pellet in 500 µL of wash buffer.

-

Stain the nuclei with DAPI and analyze by flow cytometry to sort and collect individual nuclei.

-

Proceed with library preparation for snRNA-seq according to the manufacturer's instructions.

The following diagram illustrates the workflow for snRNA-seq of Taxus needles.

Protocol 2: Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This method is widely used for the rapid functional characterization of candidate genes and for reconstituting biosynthetic pathways in a heterologous plant system.

Objective: To transiently express Taxus genes in N. benthamiana leaves to assay enzyme function and reconstruct portions of the this compound pathway.

Materials:

-

Agrobacterium tumefaciens strain GV3101 carrying the expression vector with the gene of interest

-

N. benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)

-

1 mL needleless syringe

Procedure:

-

Grow a single colony of Agrobacterium containing the desired plasmid in 5 mL of LB medium with appropriate antibiotics overnight at 28°C with shaking.

-

Inoculate 50 mL of LB with the overnight culture and grow to an OD600 of 0.8-1.0.

-

Pellet the cells by centrifugation at 4,000 x g for 10 minutes.

-

Resuspend the pellet in infiltration medium to a final OD600 of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 mL needleless syringe.

-

For co-expression of multiple genes, mix the respective Agrobacterium suspensions in equal ratios before infiltration.

-

After 3-5 days, harvest the infiltrated leaf tissue for metabolite analysis or enzyme assays.

The logical relationship for co-infiltration is depicted in the following diagram.

Protocol 3: In Vitro Assay for Taxane Acyltransferase Activity

This protocol is a representative method for assaying the activity of acyltransferases involved in this compound biosynthesis, such as BAPT.

Objective: To determine the kinetic parameters of a recombinant taxane acyltransferase.

Materials:

-

Purified recombinant acyltransferase

-

Baccatin III (or other appropriate taxane acceptor substrate)

-

β-phenylalanoyl-CoA (or other appropriate acyl-CoA donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

-

HPLC-MS system for product detection and quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the taxane acceptor substrate, and the purified enzyme.

-

Initiate the reaction by adding the acyl-CoA donor substrate.

-

Incubate the reaction at an optimal temperature (e.g., 31°C) for a specific time period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold methanol or another suitable organic solvent.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-MS to separate and quantify the acylated product.

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway is a landmark achievement in natural product research. The identification of the complete set of genes and enzymes provides a powerful toolkit for the metabolic engineering of this compound and its precursors in heterologous systems, such as yeast and plants. This knowledge paves the way for the sustainable and cost-effective production of this vital anti-cancer drug, reducing the reliance on the slow-growing and endangered Pacific yew tree. Furthermore, the ability to manipulate the pathway opens up exciting possibilities for the creation of novel taxoid analogs with improved efficacy, solubility, and pharmacokinetic properties. The continued application of cutting-edge techniques in genomics, proteomics, and metabolomics will undoubtedly lead to a deeper understanding of the regulation of this complex pathway and unlock its full therapeutic potential.

References

- 1. Taxol production and taxadiene synthase activity in Taxus canadensis cell suspension cultures [agris.fao.org]

- 2. Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical insights into the recombinant 10-deacetylbaccatin III-10-β-O-acetyltransferase enzyme from the Taxol-producing endophytic fungus Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Early clinical trials of Paclitaxel for ovarian and breast cancer

An In-depth Technical Guide to the Early Clinical Trials of Paclitaxel for Ovarian and Breast Cancer

Introduction

This compound, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a potent anti-cancer agent that has become a cornerstone of treatment for various solid tumors, including ovarian and breast cancer.[1][2] Its discovery in the late 1960s by the National Cancer Institute (NCI) marked a significant milestone in the search for plant-based anti-cancer drugs.[1] The journey of this compound from a natural product to a clinically approved therapeutic was characterized by challenges in supply and formulation, but its unique mechanism of action and promising anti-tumor activity in preclinical studies propelled its development.[3] Early clinical trials in the 1980s and 1990s were pivotal in establishing its safety and efficacy, ultimately leading to its FDA approval for refractory ovarian cancer in 1992 and subsequently for breast cancer.[1] This guide provides a detailed overview of the seminal early clinical trials of this compound in ovarian and breast cancer, focusing on experimental protocols, quantitative outcomes, and the underlying molecular mechanisms.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with microtubules, which are essential components of the cytoskeleton involved in cell division, shape, and intracellular transport. Unlike other anti-tubulin agents that cause microtubule disassembly, this compound stabilizes microtubules by binding to the β-tubulin subunit, promoting their assembly from tubulin dimers and preventing depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network necessary for mitosis. Consequently, this compound-treated cells are arrested in the G2/M phase of the cell cycle, leading to the formation of abnormal mitotic spindles and ultimately inducing apoptosis or programmed cell death.

References

The Preclinical Journey of Paclitaxel: An In-depth Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of paclitaxel, a cornerstone of chemotherapy, within key preclinical models. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in these systems is paramount for the interpretation of efficacy and toxicity studies, and for the successful clinical translation of novel this compound formulations.

Pharmacokinetic Profile of this compound in Preclinical Species

The pharmacokinetic profile of this compound exhibits significant variability across different preclinical species. This is influenced by factors such as the formulation, dose, and the inherent physiological and metabolic differences between species. Intravenous administration is the most common route in preclinical studies, reflecting its clinical use.

Intravenous Pharmacokinetics

Following intravenous administration, this compound typically exhibits a biphasic plasma concentration-time profile, characterized by a rapid initial distribution phase followed by a slower elimination phase.[1] It is extensively distributed into tissues, with low concentrations detected in the central nervous system.[2]

Table 1: Intravenous Pharmacokinetic Parameters of this compound (Taxol® or equivalent) in Preclinical Models

| Species | Dose | Cₘₐₓ (µg/mL) | AUC₀₋∞ (µg·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Mouse (CD2F1, male) | 22.5 mg/kg | - | - | 1.15 | 0.195 | - | [3] |

| Mouse (CD2F1, female) | 22.5 mg/kg | - | - | 0.72 | 0.272 | - | [3] |

| Rat (Sprague-Dawley) | 10 mg/kg | - | 20.34 | 5.65 | 0.556 | - | [4] |

| Rat (Sprague-Dawley) | 5 mg/kg | - | 3.57 | 9.3 | 1.5 | 20.0 | |

| Dog (Beagle) | 1 mg/kg | - | 0.44 | 14.1 | 2.1 | 38.4 | |

| Dog (Beagle) | 10 mg/kg | ~10 | ~15 | ~3-5 | - | - |

Note: Values are approximate and can vary based on the specific study, analytical method, and data analysis approach. Cₘₐₓ - Maximum plasma concentration; AUC - Area under the plasma concentration-time curve; t₁/₂ - Elimination half-life; CL - Clearance; Vd - Volume of distribution.

Oral Bioavailability

The oral bioavailability of this compound is notoriously low, primarily due to its poor aqueous solubility and being a substrate for the P-glycoprotein (P-gp) efflux transporter in the gastrointestinal tract. Preclinical studies have explored various formulations and co-administration with P-gp inhibitors to enhance oral absorption.

Table 2: Oral Bioavailability of this compound in Preclinical Models

| Species | Formulation | Dose | Oral Bioavailability (%) | Reference |

| Mouse (ICR) | Standard | 30 mg/kg | <1 | |

| Rat | Taxus yunnanensis extract | - | Significantly higher than pure this compound | |

| Dog (Beagle) | Solid dispersion granules | 60 mg | - |

Tissue Distribution

This compound is widely distributed throughout the body, which is a key factor in its broad anti-tumor activity. However, its penetration into the brain is limited. Studies in rats have shown that after intravenous administration, this compound can be found in the lungs and diaphragm. Liposomal formulations have been shown to alter the tissue distribution profile in rats, with higher concentrations in the spleen and lower concentrations in the bone marrow, skin, and kidneys compared to the Cremophor EL-based formulation.

Metabolism of this compound

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. There are significant species-specific differences in the metabolic pathways, which is a critical consideration when extrapolating preclinical data to humans.

In humans, the major metabolite is 6α-hydroxythis compound, formed by CYP2C8. A minor metabolite, 3'-p-hydroxythis compound, is formed by CYP3A4. In contrast, studies in rat liver microsomes have shown that the main metabolites are C3'-hydroxythis compound and C2-hydroxythis compound, with di-hydroxythis compound also being formed. The guinea pig has been suggested as a suitable model for studying this compound metabolism due to similarities with human biotransformation, with 6α-hydroxythis compound being a key metabolite found in guinea pig bile.

Figure 1: this compound Metabolic Pathways in Humans vs. Rats.

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces. Renal clearance of the parent drug is generally low.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below is a representative protocol for a preclinical pharmacokinetic study of this compound in rats.

Aims

-

To determine the plasma pharmacokinetic profile of this compound following intravenous administration.

-

To calculate key pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, CL, Vd).

Materials

-

Test Article: this compound (e.g., Taxol® formulation).

-

Animals: Male Sprague-Dawley rats (230-270 g).

-

Dosing Vehicle: As per the formulation (e.g., Cremophor EL:Ethanol (1:1 v/v) diluted in 0.9% saline).

-

Anesthesia: Isoflurane or a similar appropriate anesthetic.

-

Blood Collection: Heparinized syringes and tubes.

-

Analytical Equipment: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

References

- 1. Pharmacokinetics of this compound-containing liposomes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zoetisus.com [zoetisus.com]

- 3. Evaluation of intravenous and subcutaneous administration of a novel, excipient-free, nanoparticulate formulation of this compound in dogs with spontaneously occurring neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparative studies of this compound injection "SAWAI" and Taxol® Injection on pharmacokinetics in dogs and in vitro/vivo antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

Paclitaxel's Pro-Apoptotic Power: A Technical Guide to Bcl-2 Phosphorylation

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms by which the anti-cancer agent paclitaxel induces apoptosis, with a specific focus on the pivotal role of B-cell lymphoma 2 (Bcl-2) protein phosphorylation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and offers quantitative data to illuminate this critical pathway in cancer therapy.

Introduction: The Dual Role of this compound

This compound, a member of the taxane family of chemotherapeutic drugs, is renowned for its ability to stabilize microtubules, leading to a block in the G2/M phase of the cell cycle and subsequent cell death.[1][2] However, the precise signaling cascades that translate mitotic arrest into apoptosis are complex. A crucial event in this process is the inactivation of the anti-apoptotic protein Bcl-2. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, primarily functioning to prevent the release of cytochrome c from the mitochondria. This compound treatment can overcome this protective effect by inducing the phosphorylation of Bcl-2, effectively converting it from a guardian of cell survival into a non-functional entity, thereby promoting apoptosis.[3][4] This guide dissects the signaling pathway, experimental validation, and quantitative aspects of this mechanism.

The Signaling Pathway: From Microtubule to Mitochondria

The induction of apoptosis by this compound via Bcl-2 phosphorylation is a multi-step process that originates with the drug's primary effect on the cytoskeleton.[5]

-

Microtubule Stabilization: this compound binds to the β-tubulin subunit of microtubules, suppressing their dynamic instability. This potent stabilization of the microtubule network leads to a sustained mitotic arrest.

-

Kinase Activation: The cellular stress induced by microtubule disruption activates several serine/threonine protein kinases. Seminal studies have identified c-Raf-1, a MAP kinase kinase kinase, as a critical upstream activator in this pathway. Other mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK), have also been shown to be involved in phosphorylating Bcl-2 in response to this compound.

-

Bcl-2 Phosphorylation: Activated kinases, notably Raf-1 and JNK, directly phosphorylate Bcl-2. This phosphorylation primarily occurs on serine residues located within a flexible, unstructured loop domain of the Bcl-2 protein. Serine 70 (Ser-70) has been identified as a key site for this modification.

-

Inactivation of Bcl-2: Phosphorylation of Bcl-2 inhibits its anti-apoptotic function. This modification is thought to prevent Bcl-2 from sequestering pro-apoptotic proteins like Bax. The hyperphosphorylated form of Bcl-2 is incapable of forming heterodimers with Bax, tipping the balance in favor of apoptosis.

-

Mitochondrial Apoptosis: With Bcl-2 inactivated, pro-apoptotic members of the Bcl-2 family, such as BAK, can trigger the mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytosol, which then activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.

Figure 1. Signaling pathway from this compound to apoptosis.

Experimental Protocols

Verifying the phosphorylation of Bcl-2 and its downstream consequences involves a series of standard molecular biology techniques.

Western Blot Analysis for Bcl-2 Phosphorylation

This protocol is designed to detect the mobility shift of Bcl-2 upon phosphorylation.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, MDA-MB-231) at a suitable density. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-